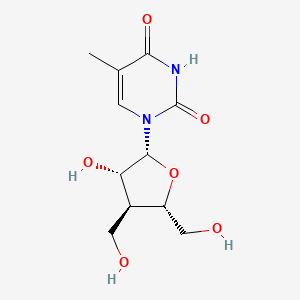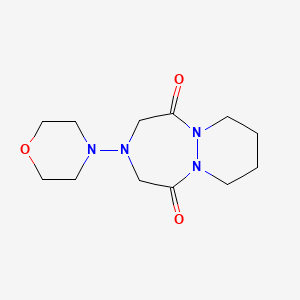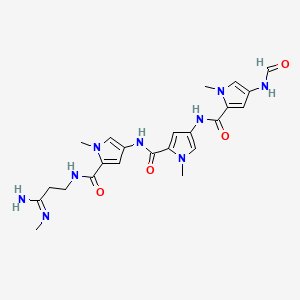
2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide is a chemical compound that belongs to the class of oxazaphosphorine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide typically involves the reaction of phosphorous oxychloride (POCl3) with N,N-bis(2-fluoroethyl)amine and 3-aminopropan-1-ol in an inert aprotic organic solvent . The reaction is carried out in a closed reaction vessel, with the temperature maintained between -15 to -10°C. The solution of 3-aminopropan-1-ol and the first portion of the auxiliary base is added slowly, followed by the second portion of the auxiliary base to bind the HCl released during the cyclization reaction . The mixture is then stirred at room temperature for several hours to complete the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent results.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of certain cancers.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclophosphamide: Another oxazaphosphorine derivative with similar structural features and applications in cancer treatment.
Ifosfamide: A structural analog of cyclophosphamide, used in chemotherapy.
Trofosfamide: Another related compound with potential anticancer properties.
Uniqueness
2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide is unique due to its specific fluorine substitution, which can enhance its biological activity and stability. This makes it a promising candidate for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
5001-28-5 |
|---|---|
Molekularformel |
C7H15F2N2O2P |
Molekulargewicht |
228.18 g/mol |
IUPAC-Name |
N,N-bis(2-fluoroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15F2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12) |
InChI-Schlüssel |
WMISISUCUDFLOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNP(=O)(OC1)N(CCF)CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B12808795.png)






